![molecular formula C38H50FeO2P2 B2511978 [2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+) CAS No. 649559-66-0](/img/no-structure.png)
[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+)" is a complex molecule that likely involves multiple functional groups and metal coordination. While none of the provided papers directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related compounds, which can be used to infer some properties of the compound .
Synthesis Analysis
The synthesis of complex organophosphorus compounds can involve multiple steps, including cyclization reactions and the use of Grignard reagents. For example, the synthesis of bis(dimethylphosphino)ethane derivatives is reported to involve the reaction of dichlorophosphinoethane with Grignard reagents to yield the corresponding tetraalkyldiphosphine . Similarly, cyclization reactions are common in the synthesis of furan derivatives, as seen in the novel cyclization of 2,3-bis(trimethylsilyl)buta-1,3-diene with acyl chlorides to produce polysubstituted furans . These methods could potentially be adapted for the synthesis of the compound , which contains both phosphane and furan units.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the structure of complex molecules. The study of photochromic diarylethenes by X-ray single-crystal structure analysis provides insights into the conformational changes that occur during the cycloreversion reaction . Although the compound of interest is not a diarylethene, the use of X-ray crystallography could reveal its molecular structure, including the stereochemistry of the phosphane and furan units and the coordination geometry around the iron center.
Chemical Reactions Analysis
The reactivity of organophosphorus compounds and iron complexes can be quite diverse. For instance, bis(anilido)iron(II) complexes with N-heterocyclic carbene ligation exhibit redox reactivity toward aryl halides . This suggests that the iron center in the compound of interest may also participate in redox reactions, potentially involving the furan rings or the phosphane units. Additionally, the synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan demonstrates the potential for furan derivatives to undergo polymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of complex organophosphorus and iron-containing compounds can be influenced by their molecular structure. For example, the electronic properties of the ligands, as well as the oxidation state and coordination environment of the iron, can affect properties such as solubility, stability, and reactivity. The synthesis and characterization of monomeric bis(anilido)iron(II) complexes provide insights into the magnetic susceptibility, UV-vis, and IR spectra, which could be relevant for the analysis of the compound . Furthermore, the study of acyl- and alkylidenephosphines reveals the influence of tautomerism on the NMR chemical shifts, which could be pertinent for understanding the NMR properties of the phosphane units in the compound .
Applications De Recherche Scientifique
Conversion of Plant Biomass to Furan Derivatives
Research by Chernyshev, Kravchenko, and Ananikov (2017) highlights the potential of furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, in replacing non-renewable hydrocarbon sources. The study discusses the synthesis of HMF from plant feedstocks and its applications in producing monomers, polymers, engine fuels, and other chemicals, which underscores the environmental and sustainable benefits of these processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Synthetic DNA Minor Groove-binding Drugs
Reddy, Sondhi, and Lown (1999) reviewed synthetic ligands that bind in the minor groove of DNA, discussing their applications against various viruses and their roles in antiviral therapies. This includes furan-containing analogs significant for their activities against infections and cancer cell lines, showcasing the importance of these compounds in medical research (Reddy, Sondhi, & Lown, 1999).
Catalytic Applications of Half-Sandwich Complexes
Cadierno, Gamasa, and Gimeno (2004) focused on Group 8 half-sandwich complexes containing non-heteroatom stabilized α,β-unsaturated alkylidene and cumulenylidene groups. Their review covers synthetic methodologies and the role of these complexes in catalytic transformations, highlighting their importance in the development of new catalytic processes (Cadierno, Gamasa, & Gimeno, 2004).
Heterogenization of Iron Catalysts
Moccia, Rigamonti, Messori, Zanotti, and Mazzoni (2021) discussed the transition from homogeneous to heterogeneous iron catalysts, aiming for sustainable and industrially applicable systems. Their review elaborates on various strategies for immobilizing iron catalysts, underscoring iron's potential as an environmentally friendly alternative to noble metal catalysts (Moccia et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a cyclopentene with a carbanide in the presence of iron(2+) to form a cyclopentyl iron complex. This complex is then reacted with bis(furan-2-yl)phosphane and [1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl chloride to form the desired compound.", "Starting Materials": [ "Cyclopentene", "Carbanide", "Iron(2+)", "Bis(furan-2-yl)phosphane", "[1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl chloride" ], "Reaction": [ "Step 1: Cyclopentene is reacted with a carbanide in the presence of iron(2+) to form a cyclopentyl iron complex.", "Step 2: The cyclopentyl iron complex is then reacted with bis(furan-2-yl)phosphane to form a cyclopentyl iron complex with a phosphane ligand.", "Step 3: [1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl chloride is then added to the reaction mixture to form the desired compound." ] } | |
Numéro CAS |
649559-66-0 |
Nom du produit |
[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+) |
Formule moléculaire |
C38H50FeO2P2 |
Poids moléculaire |
656.609 |
Nom IUPAC |
[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+) |
InChI |
InChI=1S/C31H36O2P2.C5H8.2CH3.Fe/c1-21-15-22(2)18-26(17-21)34(27-19-23(3)16-24(4)20-27)25(5)28-9-6-10-29(28)35(30-11-7-13-32-30)31-12-8-14-33-31;1-2-4-5-3-1;;;/h7-8,11-20,25,28-29H,6,9-10H2,1-5H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t25-,28?,29?;;;;/m0..../s1 |
Clé InChI |
PFUUOOBHKVCPLX-DZOQJAJBSA-N |
SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CO4)C5=CC=CO5)C.C1CC=CC1.[Fe+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




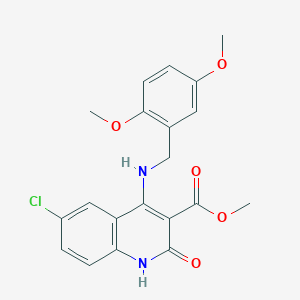

![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)

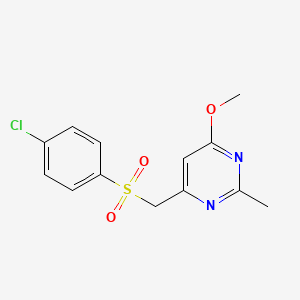
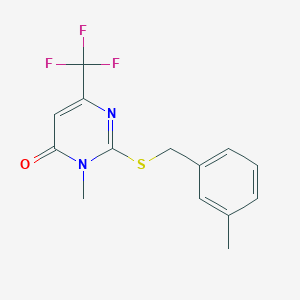
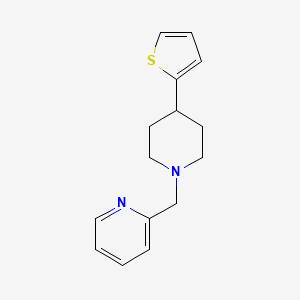
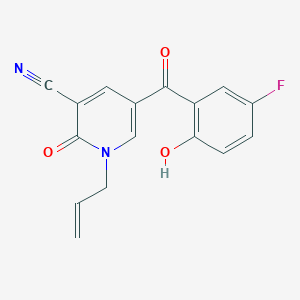
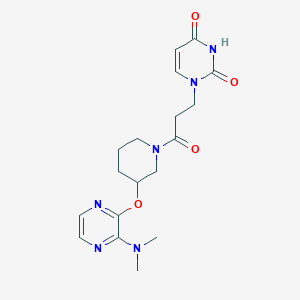
![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511912.png)
![(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511913.png)
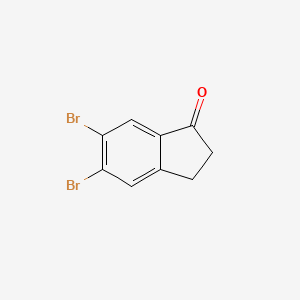
![methyl 3-(2,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2511918.png)